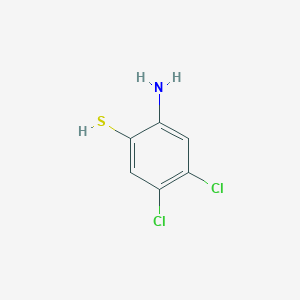

2-Amino-4,5-dichlorobenzenethiol

Description

2-Amino-4,5-dichlorobenzenethiol (Chemical formula: C₆H₅Cl₂NS; CAS: Not explicitly provided in evidence) is a substituted benzenethiol derivative featuring an amino group (-NH₂) at position 2 and chlorine atoms at positions 4 and 5 on the aromatic ring.

Properties

IUPAC Name |

2-amino-4,5-dichlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDDVHJPALVZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6647-24-1 | |

| Record name | 2-amino-4,5-dichlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dichlorobenzenethiol typically involves the chlorination of 2-aminobenzenethiol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dichlorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding 2-aminobenzenethiol.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: 2-Aminobenzenethiol.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemical Properties and Structure

2-Amino-4,5-dichlorobenzenethiol has the molecular formula and is characterized by its unique structural features:

- SMILES: C1=C(C(=CC(=C1Cl)Cl)S)N

- InChI: InChI=1S/C6H5Cl2NS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2

These properties contribute to its reactivity and utility in various applications.

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as an important reagent in organic synthesis. It can be employed in:

- Thiolating agents: Used to introduce thiol groups into organic molecules.

- Coupling reactions: Participates in cross-coupling reactions to form complex molecules.

Materials Science

Nanomaterials and Surface Functionalization

The compound is utilized in the development of nanomaterials and surface functionalization:

- SERS (Surface Enhanced Raman Spectroscopy): It has been incorporated into SERS substrates to enhance signal detection for biomolecules .

| Application | Description |

|---|---|

| SERS Substrates | Enhances detection sensitivity for biological samples. |

| Nanoparticle Functionalization | Modifies surface properties for targeted applications. |

Biochemical Applications

Biological Assays and Drug Development

In biochemistry, this compound is investigated for its potential in drug development and biological assays:

- Antioxidant Activity: Studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in therapeutic contexts.

| Study | Findings |

|---|---|

| Antioxidant Activity Assessment | Demonstrated potential as an antioxidant agent. |

Case Study 1: Synthesis of Thiolated Peptides

A study demonstrated the use of this compound in synthesizing thiolated peptides via solid-phase peptide synthesis. The incorporation of this compound improved the yield of thiolated products significantly .

Case Study 2: Environmental Monitoring

Another application explored its use in environmental monitoring where it was used as a reagent for detecting heavy metals in water samples. The thiol group allows for complexation with metal ions, facilitating their detection through colorimetric changes .

Mechanism of Action

The mechanism by which 2-Amino-4,5-dichlorobenzenethiol exerts its effects is primarily through its reactive thiol group. This group can form covalent bonds with various biomolecules, altering their function. The compound can also interact with molecular targets such as enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Chlorinated Pyrimidines

Compound: 5-Fluoro-2-amino-4,6-dichloropyrimidine ()

- Structure : Pyrimidine ring with -NH₂ (position 2), -Cl (positions 4,6), and -F (position 5).

- Key Differences: Ring System: Pyrimidine (six-membered, two nitrogen atoms) vs. Substituent Positions: Chlorines at 4,6 (pyrimidine) vs. 4,5 (benzene).

- Biological Activity: Inhibits nitric oxide (NO) production in immune-activated mouse peritoneal cells (IC₅₀ = 2 μM for 5-fluoro derivative). Dichloro substitution is critical for activity; dihydroxy analogs (e.g., 2-amino-4,6-dihydroxypyrimidines) lack NO-inhibitory effects .

Table 1: Structural and Functional Comparison

Heterocyclic Amines in Carcinogenicity Studies

Compounds :

- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Structural Differences :

- Core Structure: Imidazo-fused quinoline/quinoxaline/pyridine vs. simple benzene.

- Functional Groups: Aromatic amines (-NH₂) in heterocyclic systems vs. benzenethiol with amino and chloro substituents.

Table 2: Metabolic Pathway Comparison

| Compound | Metabolic Activation Pathway | Key Enzyme | Toxicity Profile |

|---|---|---|---|

| Heterocyclic Amines (IQ, PhIP) | N-hydroxylation → DNA adducts | CYP1A2 | Carcinogenic |

| This compound | Predicted: Thiol conjugation/oxidation | GSTs, CYP450s | Not reported |

Key Research Findings and Implications

Substituent Position and Electronic Effects: Chlorine at positions 4,5 (benzenethiol) vs. Thiol groups enhance nucleophilicity, possibly directing interactions with enzymes or metals distinct from hydroxyl or amino groups in pyrimidines .

Metabolic Divergence: Unlike heterocyclic amines, this compound lacks evidence of CYP1A2-mediated activation, suggesting a safer toxicity profile. However, thiol oxidation could generate reactive oxygen species (ROS), warranting further study .

Biological Activity Gaps: No direct data on NO inhibition, cytotoxicity, or mutagenicity for this compound are available. Pyrimidine analogs suggest chloro-substitution enhances bioactivity, but ring system differences limit extrapolation .

Biological Activity

2-Amino-4,5-dichlorobenzenethiol (CAS No. 6647-24-1) is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a dichlorobenzene ring substituted with an amino group and a thiol group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H5Cl2NS

- Molecular Weight : 192.09 g/mol

- Structural Formula :

The presence of chlorine atoms enhances the lipophilicity and biological activity of the compound, while the amino and thiol groups are crucial for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibited bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 4 µg/mL against certain strains of bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| 8 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a cytotoxicity assay revealed that the compound could significantly reduce cell viability in human cancer cell lines at concentrations above 10 µM .

The proposed mechanism of action for the antimicrobial activity includes:

- Inhibition of Enzyme Activity : The thiol group may interact with essential enzymes in bacteria, disrupting metabolic processes.

- DNA Binding : Some studies suggest that compounds with similar structures can intercalate into DNA, leading to replication errors or apoptosis .

- Cell Membrane Disruption : The lipophilic nature of the dichlorobenzene moiety may facilitate membrane penetration, causing cell lysis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of dichlorobenzenethiols, including this compound. The results indicated that this compound outperformed others in terms of bacteriostatic activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for development as a therapeutic agent .

Cytotoxicity Assessment

Another significant study investigated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at concentrations ranging from 10 to 50 µM, there was a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers .

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 75 |

| MCF-7 (Breast Cancer) | 50 | 30 |

| A549 (Lung Cancer) | 10 | 70 |

| A549 (Lung Cancer) | 50 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.